molecular formula C20H16O3 B12912310 4,7-Diphenyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione CAS No. 20929-46-8

4,7-Diphenyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione

Cat. No.: B12912310
CAS No.: 20929-46-8
M. Wt: 304.3 g/mol
InChI Key: QBTDNXVTAHQRRU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Diphenyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione can be achieved through a Diels-Alder reaction. A clear, yellow solution of butadiene and maleic anhydride in xylenes is heated at 140°C for 16 hours. After cooling, the resulting precipitate is filtered to afford the Diels-Alder adduct as a white solid .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the Diels-Alder reaction remains a fundamental approach in organic synthesis for producing such compounds. The reaction conditions, such as temperature and solvent, can be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4,7-Diphenyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings or the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or alkanes.

Scientific Research Applications

4,7-Diphenyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,7-Diphenyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, receptors, or signaling pathways, depending on its chemical structure and the biological context. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 3,6-Diphenyl-4-cyclohexene-1,2-dicarboxylic anhydride
  • 4-Cyclohexene-1,2-dicarboxylic anhydride, 3,6-diphenyl-

Uniqueness

4,7-Diphenyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione is unique due to its specific structural features, such as the tetrahydroisobenzofuran ring and the presence of two phenyl groups.

Properties

CAS No.

20929-46-8

Molecular Formula

C20H16O3

Molecular Weight

304.3 g/mol

IUPAC Name

4,7-diphenyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione

InChI

InChI=1S/C20H16O3/c21-19-17-15(13-7-3-1-4-8-13)11-12-16(18(17)20(22)23-19)14-9-5-2-6-10-14/h1-12,15-18H

InChI Key

QBTDNXVTAHQRRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C=CC(C3C2C(=O)OC3=O)C4=CC=CC=C4

Origin of Product

United States

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